molecular formula C21H18N6O2 B14139735 N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1170524-98-7

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B14139735
CAS No.: 1170524-98-7
M. Wt: 386.4 g/mol
InChI Key: DIWZAMPUXSPNSO-UHFFFAOYSA-N
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Description

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, triazole, and pyridazine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the formation of the triazole and pyridazine rings. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . This is followed by the coupling of the resulting intermediate with a phenyl-tetrahydrofuran-2-carboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NCS can yield triazolopyridine derivatives, while reduction with sodium borohydride can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as mitogen-activated protein (MAP) kinases . By binding to these enzymes, it can modulate various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide is unique due to its combination of pyridine, triazole, and pyridazine rings, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its wide range of scientific research applications further distinguish it from similar compounds.

Properties

CAS No.

1170524-98-7

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C21H18N6O2/c28-21(18-5-2-12-29-18)23-16-4-1-3-15(13-16)17-6-7-19-24-25-20(27(19)26-17)14-8-10-22-11-9-14/h1,3-4,6-11,13,18H,2,5,12H2,(H,23,28)

InChI Key

DIWZAMPUXSPNSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3

Origin of Product

United States

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